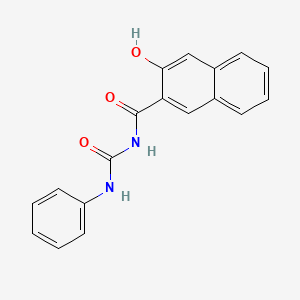
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide is a compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of a hydroxyl group at the 3-position of the naphthalene ring and a phenylcarbamoyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The phenyl group can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(phenylcarbamoyl)naphthalene-2-carboxamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted phenyl derivatives, depending on the substituent introduced.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
相似化合物的比较
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of antimicrobial activity and may have varying degrees of potency against different bacterial strains .
属性
CAS 编号 |
52505-78-9 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC 名称 |
3-hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-11-13-7-5-4-6-12(13)10-15(16)17(22)20-18(23)19-14-8-2-1-3-9-14/h1-11,21H,(H2,19,20,22,23) |
InChI 键 |
CTMWZRYXDMDMQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC3=CC=CC=C3C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
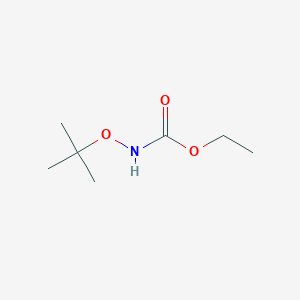

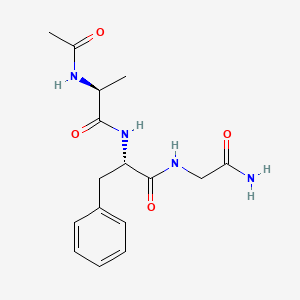
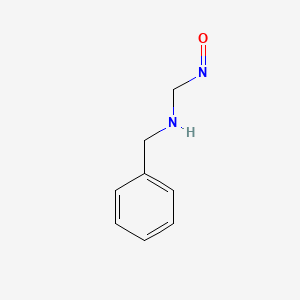
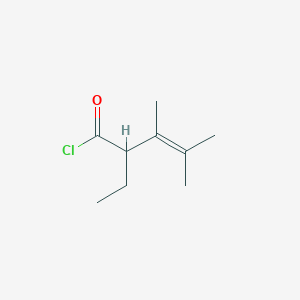
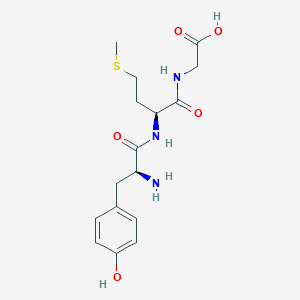
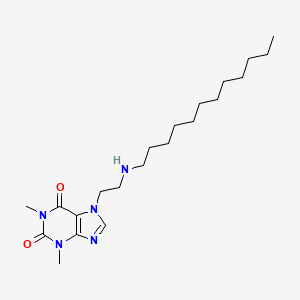
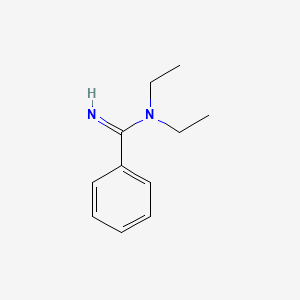
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
